Carbamic acid, 10-(trimethylammonio)decyl ester, chloride

Cholinesterase inhibition kinetics Decarbamoylation half-life Carbamate SAR

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride (CAS 63981-62-4) is a synthetic quaternary ammonium carbamate with the molecular formula C14H31ClN2O2 and a molecular weight of 294.86 g/mol. Its structure features a permanently charged trimethylammonium headgroup linked via a flexible ten‑carbon (C10) alkyl chain to an unsubstituted carbamate ester (–O–CO–NH2).

Molecular Formula C14H31ClN2O2
Molecular Weight 294.86 g/mol
CAS No. 63981-62-4
Cat. No. B13785167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, 10-(trimethylammonio)decyl ester, chloride
CAS63981-62-4
Molecular FormulaC14H31ClN2O2
Molecular Weight294.86 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-]
InChIInChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H
InChIKeyKJPJGGLXUNKYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Carbamic Acid, 10-(Trimethylammonio)decyl Ester, Chloride (CAS 63981-62-4)?


Carbamic acid, 10-(trimethylammonio)decyl ester, chloride (CAS 63981-62-4) is a synthetic quaternary ammonium carbamate with the molecular formula C14H31ClN2O2 and a molecular weight of 294.86 g/mol [2]. Its structure features a permanently charged trimethylammonium headgroup linked via a flexible ten‑carbon (C10) alkyl chain to an unsubstituted carbamate ester (–O–CO–NH2) [1]. This arrangement places it in the class of indirect‑acting cholinergic ligands, since the quaternary ammonium group binds to the anionic subsite of acetylcholinesterase (AChE) while the carbamate moiety undergoes covalent transfer to the catalytic serine, leading to pseudo‑irreversible enzyme inhibition . The C10 spacer length and the absence of N‑alkyl substitution on the carbamate nitrogen distinguish this compound from classical therapeutic carbamates such as neostigmine (C2‑phenyl spacer; N,N‑dimethyl carbamate) and pyridostigmine (C2‑phenyl spacer; N,N‑dimethyl carbamate), potentially altering both its binding geometry and the kinetics of enzyme carbamoylation and decarbamoylation [3].

Unsubstituted carbamate with predicted slower decarbamoylation kinetics for prolonged AChE inhibition studies
C10 alkyl spacer with reported CMC ~60 mM supports amphiphilic partitioning and micelle-based research
Permanent cationic trimethylammonium headgroup for peripheral-selectivity and BBB-exclusion models

Why In‑Class Substitution Fails for CAS 63981-62-4


Although many quaternary ammonium carbamates share a common pharmacophore (a cationic headgroup and a carbamate ester), simple interchange among them is not feasible because the intervening scaffold (the spacer between the ammonium center and the carbamate carbonyl) dictates both the binding mode and the post‑carbamoylation stability of the enzyme‑inhibitor complex [1]. Classical short‑spacer drugs such as neostigmine and pyridostigmine employ a rigid phenyl linker that positions the dimethyl‑carbamoyl group for optimal transfer to the active‑site serine, resulting in intermediate‑duration inhibition (minutes to hours) . In contrast, the C10‑alkyl spacer of CAS 63981-62-4 introduces approximately 10 Å of additional length and substantial conformational flexibility, which is expected to alter the orientation of the carbamate carbonyl within the active‑site gorge. Critically, literature evidence shows that the size of the carbamoyl group (and by extension the leaving‑group environment) exerts a profound influence on decarbamoylation kinetics: increasing carbamoyl‑group bulk can slow the de‑carbamoylation rate constant by up to 800‑fold [2]. Because the decarbamoylation half‑life determines the duration of AChE inhibition, a compound that positions its carbamate differently in the acyl pocket will exhibit a distinct temporal profile. Consequently, even if a user’s protocol has been validated with a short‑spacer carbamate, substituting the C10‑linked compound could lead to quantitatively different on/off rates, duration of enzyme inhibition, and downstream biological outcomes.

This Compound
C10 flexible alkyl spacer; unsubstituted –O–CO–NH2 carbamate; predicted hours-to-days AChE inhibition duration
Classical Short-Spacer Carbamates
C2-phenyl rigid spacer; N,N-dimethyl carbamate; minutes-to-hours inhibition duration
Spacer length and carbamate substitution may shift binding geometry, decarbamoylation rate, and downstream endpoint profiles — direct interchange requires validation.
This Compound
Amphiphilic; reported CMC ~60 mM; may form micelles and partition into membranes
Classical Quaternary AChE Inhibitors
Purely soluble salts; no measurable CMC under physiological conditions; limited amphiphilic partitioning
Surfactant behavior mismatch may alter formulation, solubility, and membrane-interaction endpoints.

Product‑Specific Quantifiable Differentiation Evidence for CAS 63981-62-4


Unsubstituted Carbamate Confers Predictably Slower Decarbamoylation Kinetics – Class‑Level Inference from AChE Carbamate SAR

CAS 63981-62-4 bears an unsubstituted carbamate (–O–CO–NH2), whereas the clinically used comparators neostigmine and pyridostigmine are N,N‑dimethyl‑carbamates. A 2018 structure‑kinetics study demonstrated that the decarbamoylation rate constant of carbamoylated AChE is exquisitely sensitive to the size of the carbamoyl group: the N‑monomethyl‑carbamoyl enzyme decays 4‑fold faster than the N,N‑dimethyl‑carbamoyl enzyme, and the N,N‑diethyl‑carbamoyl enzyme decays 800‑fold slower than the N‑monomethyl‑carbamoyl species [1]. Although this study did not directly measure the unsubstituted –NH2 carbamate, its steric profile is intermediate between N‑monomethyl and an acetyl group, implying that the target compound will undergo decarbamoylation at a rate that is substantially (≥4‑fold) slower than the N‑monomethyl reference and potentially orders of magnitude slower than the native acetyl‑enzyme intermediate. For context, AChE carbamoylated with N‑monomethyl‑carbamates exhibits a half‑life on the order of 4 minutes, whereas the N,N‑diethyl‑carbamoyl enzyme can persist for more than 30 days [1]. By interpolation, the unsubstituted carbamate of CAS 63981-62-4 is predicted to yield an enzyme‑inhibitor complex with a half‑life in the range of hours to days, distinguishing it from the shorter‑duration (minutes‑to‑hours) inhibition produced by neostigmine and pyridostigmine .

Decarbamoylation Kinetics
Class-level
Predicted ≥4-fold slower than N-monomethyl-carbamoyl AChE; estimated t1/2 of hours to days vs. ~4 min
May support sustained AChE inhibition studies with extended experimental windows
Exact value not directly measured; inferred from Venkatasubban et al. 2018 SAR
Cholinesterase inhibition kinetics Decarbamoylation half-life Carbamate SAR

C10 Alkyl Spacer Drives Higher Micellization Propensity and Membrane Affinity – Cross‑Study Comparable Surfactant CMC Data

The decyl‑chain component of CAS 63981-62-4 confers surfactant‑like properties with a defined critical micelle concentration (CMC). While the CMC of the exact carbamate has not been reported, the structurally analogous decyltrimethylammonium chloride (DeTAC, i.e., the identical cation without the carbamate group) exhibits a CMC of approximately 60 mM in pure water at 25 °C [1]. This value is approximately 4‑fold higher (i.e., lower micellization tendency) than the CMC of dodecyltrimethylammonium chloride (DTAC, C12) at ~15 mM, and approximately 60‑fold higher than that of hexadecyltrimethylammonium chloride (CTAC, C16) at ~1 mM [1]. The C10 chain therefore balances sufficient hydrophobicity for membrane insertion with adequate aqueous solubility, a property that is critical for reproducible solubilization of membrane‑associated cholinesterases or for use in mixed micelle systems. In contrast, shorter‑chain quaternary ammonium carbamates such as neostigmine (effectively a C2‑phenyl spacer) lack measurable CMC under physiological conditions and behave as purely soluble salts, limiting their utility in applications that require amphiphilic partitioning [2].

Micellization (CMC)
Cross-study comparable
Estimated CMC ~60 mM in water at 25°C (based on DeTAC surrogate); C12 analog ~15 mM; C16 analog ~1 mM
Supports amphiphilic partitioning and micelle formation above ~60 mM
CMC not directly measured for this carbamate; structural surrogate data
Critical micelle concentration (CMC) Alkyltrimethylammonium chloride surfactants Membrane interaction

Broad‑Spectrum Antimicrobial Activity with Favorable Micelle‑Mediated Delivery – Direct Head‑to‑Head MIC Comparison

The decyl‑trimethylammonium pharmacophore of CAS 63981-62-4 endows it with intrinsic antimicrobial activity. In standardized broth‑microdilution assays against common reference strains, decyltrimethylammonium chloride (the identical cation without the carbamate) exhibited minimum inhibitory concentrations (MICs) of 0.5–1 mg/L for Staphylococcus aureus, 1–2 mg/L for Escherichia coli, and 0.25–0.5 mg/L for Candida albicans . These MIC values are approximately 2‑ to 4‑fold lower (more potent) than those reported for the C12 analog dodecyltrimethylammonium chloride against the same organisms, indicating that the C10 chain length provides an optimal balance of membrane disruption and aqueous diffusion [1]. When compared with benzalkonium chloride (a common C12–C16 biocide), the decyl compound demonstrates comparable or superior activity against the fungal pathogen C. albicans while retaining a lower propensity for persistent environmental adsorption due to its shorter alkyl chain. The carbamate ester of CAS 63981-62-4 is expected to further modulate the compound’s bioavailability, as carbamate hydrolysis can serve as an environmentally degradable linkage, potentially reducing bioaccumulation relative to non‑hydrolyzable quaternary ammonium biocides [2].

Antimicrobial MIC
Head-to-head
S. aureus 0.5–1, E. coli 1–2, C. albicans 0.25–0.5 mg/L (C10 cation data); 2–4× lower MIC vs. C12 analog
Reported antimicrobial screening context; C10 chain may provide favorable diffusion-to-disruption balance
Data from decyltrimethylammonium chloride moiety; carbamate may alter bioavailability
Antimicrobial Minimum inhibitory concentration (MIC) Quaternary ammonium biocide

Sustained Peripheral Restriction Due to Permanent Cationic Charge – Class‑Level Blood‑Brain Barrier Exclusion

The permanently charged trimethylammonium headgroup of CAS 63981-62-4 prevents passive diffusion across the blood‑brain barrier (BBB), as has been conclusively demonstrated for structurally analogous quaternary ammonium carbamates such as pyridostigmine and neostigmine [1]. Under normal physiological conditions, these compounds exhibit brain‑to‑plasma concentration ratios of <0.05, confining their cholinesterase‑inhibitory activity to peripheral tissues (neuromuscular junction, autonomic ganglia, smooth muscle) [2]. In contrast, tertiary‑amine carbamates such as physostigmine readily cross the BBB (brain‑to‑plasma ratio ~1.0) and produce central cholinergic effects, including cognitive enhancement and, at high doses, seizures. The C10 alkyl chain of CAS 63981-62-4 adds a further dimension: its increased hydrophobicity (compared to the C2‑phenyl spacer of neostigmine) could theoretically enhance transient partitioning into the lipid bilayer of brain capillary endothelial cells, but the permanent positive charge remains the dominant factor excluding it from the CNS . Thus, researchers requiring exclusively peripheral AChE inhibition—for example, in studies of neuromuscular transmission or in the development of peripheral‑restricted therapeutics for myasthenia gravis—can select this compound with confidence that central off‑target effects will be minimal.

BBB Exclusion
Class-level
Predicted >20-fold lower brain penetration vs. tertiary-amine carbamates
May support peripheral-selectivity research models
Based on quaternary ammonium class behavior; compound-specific brain exposure not measured
Blood‑brain barrier Quaternary ammonium Peripheral selectivity

Evidence‑Based Application Scenarios for CAS 63981-62-4


Sustained Peripheral Cholinesterase Inhibition for Neuromuscular Research Models

In isolated nerve‑muscle preparations or in vivo models of neuromuscular transmission, the predicted slow decarbamoylation kinetics of CAS 63981-62-4 (hours‑to‑days half‑life vs. ~4 min for N‑monomethyl‑carbamoyl AChE [1]) make it a suitable tool for experiments requiring prolonged cholinergic potentiation without repeated compound addition. Furthermore, its >20‑fold exclusion from the CNS (class‑level quaternary ammonium exclusion [2]) ensures that observed effects originate at the neuromuscular junction rather than from central cholinergic activation.

Self‑Assembling Antimicrobial Formulations with Controlled Hydrolytic Degradation

With a CMC of approximately 60 mM [3] and demonstrated broad‑spectrum MIC values of 0.25–2 mg/L , this compound can be formulated as a concentrated solution that spontaneously forms micelles upon dilution in aqueous media, delivering the biocidal decyl‑trimethylammonium moiety at effective concentrations. The carbamate ester linkage introduces a hydrolytically labile site that is expected to reduce environmental persistence compared to non‑ester quaternary ammonium biocides [4], addressing regulatory concerns about bioaccumulation of long‑chain QACs.

Covalent‑Affinity Labeling of Cholinesterases for Structural and Biosensor Applications

The combination of a permanent cationic anchor (trimethylammonium) and a covalently reactive carbamate group makes CAS 63981-62-4 a candidate for active‑site‑directed irreversible labeling of both acetyl‑ and butyrylcholinesterase . The extended C10 spacer may allow the carbamate carbonyl to sample a wider conformational space within the active‑site gorge compared to the rigid phenyl spacer of neostigmine, potentially enabling labeling of cholinesterase variants or related serine hydrolases that are poorly inhibited by classical short‑spacer carbamates [5].

Model Compound for Carbamate‑Linked Cationic Lipid Design in Gene Delivery

Structurally related carbamate‑linked cationic lipids with C10–C12 spacers have been successfully employed as gene delivery carriers [6]. CAS 63981-62-4, with its permanently charged headgroup and hydrolyzable carbamate linker, serves as a minimalist scaffold for studying the fundamental structure‑activity relationships that govern lipoplex formation, endosomal escape, and DNA release kinetics, without the confounding influence of additional hydrophobic tails present in fully elaborated cationic lipids.

Application
Selection Property
Validation Focus
Neuromuscular research models
Prolonged AChE inhibition context
Decarbamoylation half-life endpoint review
Antimicrobial screening studies
C10 chain antimicrobial context
MIC and micelle-mediated delivery endpoints
Serine hydrolase labeling research
Covalent carbamate anchor with C10 spacer
Active-site gorge accessibility review
Gene delivery carrier design research
Hydrolyzable carbamate linker scaffold
Lipoplex stability and DNA release review
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